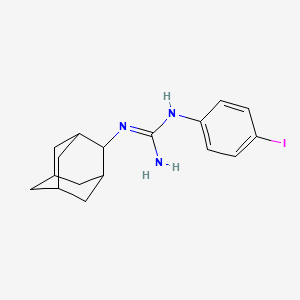

1-(4-Iodophenyl)-3-(2-adamantyl)guanidin

Übersicht

Beschreibung

1-(4-Iodophenyl)-3-(2-adamantyl)guanidin, allgemein bekannt als IPAG, ist ein potenter Sigma-1-Rezeptor-Antagonist. Es wurde auf seine Fähigkeit untersucht, Apoptose zu induzieren und die Zellproliferation zu hemmen. IPAG ist besonders für seine Rolle beim Abbau des programmierten Zelltods-Liganden 1 (PD-L1) in bestimmten Krebszelllinien bekannt .

Wissenschaftliche Forschungsanwendungen

IPAG hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Sigma-1-Rezeptor-Antagonist in verschiedenen chemischen Studien verwendet.

Biologie: Studien zu seiner Rolle bei der Induktion von Apoptose und der Hemmung der Zellproliferation.

Medizin: Untersucht auf sein Potenzial in der Krebstherapie, insbesondere bei der Reduzierung der PD-L1-Spiegel in Krebszellen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und diagnostischer Werkzeuge .

Wirkmechanismus

IPAG entfaltet seine Wirkung hauptsächlich durch die Hemmung des Sigma-1-Rezeptors. Diese Hemmung führt zum autolysosomalen Abbau von PD-L1 in bestimmten Krebszelllinien, wie z. B. hormonunempfindlichem Prostatakrebs und triple-negativem Brustkrebs. Die Reduzierung des funktionellen PD-L1 auf der Oberfläche dieser Zellen kann die Immunantwort gegen Krebszellen verstärken .

Wirkmechanismus

Target of Action

The primary target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R) . S1R is a ligand-gated membrane chaperone protein that is sensitive to Ca2+ and resides in the mitochondria-associated endoplasmic reticulum . It is found at significant levels in the brain and is involved in a wide range of biological processes and chronic disease states .

Mode of Action

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine interacts with S1R, modulating its function as an interorganelle-signaling modulator . This interaction affects the receptor’s role in various biological processes, including pain reception, neuropsychiatric diseases, vascular diseases, and cancer .

Biochemical Pathways

The compound’s interaction with S1R affects various biochemical pathways. S1R interacts with ion channels and neurotransmitters involved in learning, memory, and the development of compulsive behavior . It has been shown that S1R agonists facilitate the reinforcing effects of ethanol and induce binge-like drinking, while S1R antagonists block excessive drinking in genetic and environmental models of alcoholism .

Pharmacokinetics

The pharmacokinetics of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine are still under investigation. It is known that a radiotracer should bind to its target with high affinity and selectivity to provide insight about the distribution, expression levels, and functional role of the receptor .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological processes and disease states in which S1R is involved . For instance, S1R protein levels increased in rat anterior cingulate cortex when the animals engaged in compulsive binge-eating behavior . S1R antagonism was also shown to dose-dependently prevent binge-eating in these rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. For example, the compound’s interaction with S1R can be influenced by the presence of other neurotransmitters and ion channels in the brain

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

IPAG kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-Iod-Anilin mit 2-Adamantylamin in Gegenwart eines Guanidinderivats umfasst. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann Erhitzen beinhalten, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für IPAG nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, beinhalten, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion würde auch strenge Qualitätskontrollmaßnahmen erfordern, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

IPAG durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: IPAG kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in IPAG vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: IPAG kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Es werden typischerweise Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Es können verschiedene Nukleophile oder Elektrophile verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten von IPAG führen, während Substitutionsreaktionen eine Vielzahl von substituierten IPAG-Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rimcazole: Ein weiterer Sigma-1-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

Reduziertes Haloperidol: Bekannt für seine Sigma-1-Rezeptor-Antagonismus.

BD-1047 und BD-1063: Beide sind Sigma-1-Rezeptor-Antagonisten mit vergleichbaren Wirkungen.

Einzigartigkeit von IPAG

IPAG ist einzigartig in seiner hohen Affinität zum Sigma-1-Rezeptor und seiner Fähigkeit, Apoptose zu induzieren und die Zellproliferation zu hemmen. Seine spezifische Wirkung auf den PD-L1-Abbau unterscheidet es von anderen Sigma-1-Rezeptor-Antagonisten und macht es zu einer wertvollen Verbindung in der Krebsforschung .

Eigenschaften

IUPAC Name |

2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKPIWYXWLJPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193527-91-2 | |

| Record name | 193527-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.